LRRK2-IN-16

Beschreibung

BenchChem offers high-quality LRRK2-IN-16 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LRRK2-IN-16 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

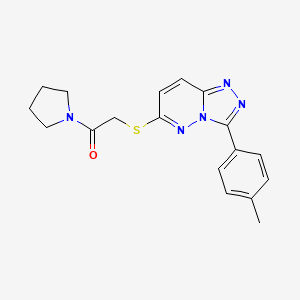

IUPAC Name |

2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c1-13-4-6-14(7-5-13)18-20-19-15-8-9-16(21-23(15)18)25-12-17(24)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOKYYJDZNGNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LRRK2-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the mechanism of action of LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease, making LRRK2 a key therapeutic target.[1][2][3] LRRK2-IN-1 serves as a critical tool compound for interrogating the biology of LRRK2 and its role in disease pathogenesis.[4]

Core Mechanism of Action

LRRK2-IN-1 functions as an ATP-competitive inhibitor of the LRRK2 kinase domain.[4] By binding to the ATP pocket of the kinase domain, it prevents the transfer of a phosphate group from ATP to LRRK2 substrates, thereby inhibiting its catalytic activity. This inhibition has been demonstrated for both wild-type LRRK2 and the common pathogenic G2019S mutant, which exhibits increased kinase activity.[4][5][6]

A key cellular consequence of LRRK2 kinase inhibition by LRRK2-IN-1 is the dephosphorylation of LRRK2 at serine residues 910 and 935 (Ser910/Ser935).[4][7] These phosphorylation sites are crucial for the interaction of LRRK2 with 14-3-3 proteins.[5] Inhibition of LRRK2 kinase activity disrupts this interaction, leading to the dephosphorylation of these sites and causing LRRK2 to accumulate in cytoplasmic aggregates.[4]

Quantitative Data: Inhibitory Activity of LRRK2-IN-1

The potency and selectivity of LRRK2-IN-1 have been characterized through various biochemical and cellular assays. The following table summarizes key quantitative data.

| Target | Assay Type | IC50 (nM) | Notes | Reference |

| LRRK2 (Wild-Type) | Biochemical Kinase Assay | 13 | ATP concentration at 0.1 mM. | [4] |

| LRRK2 (G2019S Mutant) | Biochemical Kinase Assay | 6 | ATP concentration at 0.1 mM. | [4] |

| LRRK2 (R1441C Mutant) | Biochemical Kinase Assay | 10 | --- | [8] |

| LRRK2 (A2016T Mutant) | Biochemical Kinase Assay | >2400 | Demonstrates resistance to inhibition. | [4] |

| LRRK2 (A2016T+G2019S) | Biochemical Kinase Assay | >2400 | Demonstrates resistance to inhibition. | [4] |

| DCLK2 | Biochemical Kinase Assay | 45 | An off-target kinase. | [4] |

| MAPK7 | Cellular Assay | 160 | An off-target kinase. | [4] |

| LRRK2 Ser935 Phosphorylation | TR-FRET Cellular Assay | 50 | In SH-SY5Y cells overexpressing LRRK2-G2019S. | [9] |

LRRK2 Signaling Pathway and Point of Intervention

LRRK2 is a complex, multi-domain protein that participates in various cellular signaling pathways.[1][10][11] Its kinase activity is central to its pathogenic effects in Parkinson's disease. A primary downstream effect of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking.[12][13] LRRK2-IN-1 directly inhibits this initial phosphorylation step.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize LRRK2-IN-1.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of purified LRRK2 in vitro.

Workflow:

Materials:

-

Purified recombinant LRRK2 protein (e.g., GST-tagged fragment residues 970-2527)

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[14]

-

LRRKtide peptide substrate

-

ATP (with γ-³²P-ATP for radiometric assays or unlabeled for luminescence-based assays like ADP-Glo™)[14]

-

LRRK2-IN-1 dissolved in DMSO

-

Phosphocellulose paper or plates for ADP-Glo™ assay

-

Scintillation counter or luminometer

Procedure:

-

A reaction mixture containing purified LRRK2 enzyme and the LRRKtide peptide substrate in kinase buffer is prepared.

-

LRRK2-IN-1 at various concentrations (typically a serial dilution) is added to the reaction mixture and pre-incubated.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. In radiometric assays, this involves spotting the mixture onto phosphocellulose paper, washing away unincorporated radiolabeled ATP, and measuring the remaining radioactivity. For luminescence-based assays, the amount of ADP produced is measured.[14]

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation status of LRRK2 at specific sites (e.g., Ser935) in a cellular context, providing an indication of LRRK2 kinase activity.[7]

Workflow:

Materials:

-

Cell line expressing LRRK2 (e.g., HEK293T or SH-SY5Y)

-

Cell culture reagents

-

LRRK2-IN-1

-

Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Ser935-LRRK2, anti-total LRRK2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cells are cultured and treated with different concentrations of LRRK2-IN-1 for a specified duration.

-

Following treatment, cells are washed and lysed.

-

The total protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated LRRK2 (e.g., anti-pSer935).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate, and the bands are visualized.

-

The membrane is often stripped and re-probed with an antibody for total LRRK2 to normalize for protein loading.

Conclusion

LRRK2-IN-1 is a cornerstone tool for the study of LRRK2 biology and its implication in Parkinson's disease. Its well-characterized ATP-competitive mechanism of action, potent inhibition of wild-type and mutant LRRK2, and defined cellular effects make it an invaluable reagent for researchers in the field. The experimental protocols outlined in this guide provide a foundation for the continued investigation of LRRK2-targeted therapeutics.

References

- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Leucine rich repeat kinase 2 (LRRK2) as a potential therapeutic target for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Item - IC50 values (µM) of known compounds determined in the TR-FRET cell-based assay for Ser935 phosphorylation of LRRK2. - Public Library of Science - Figshare [plos.figshare.com]

- 10. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]

- 12. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]

- 13. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

LRRK2-IN-1: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of LRRK2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a key therapeutic target in Parkinson's disease, and LRRK2-IN-1 serves as a critical tool for investigating its biological functions and role in pathogenesis.

Discovery and Synthesis

LRRK2-IN-1 was identified through a novel, parallel, compound-centric screening approach. A library of 300 compounds designed to target the ATP-binding site of kinases was screened against a panel of 442 diverse kinases. This strategy led to the identification of LRRK2-IN-1 as a potent and selective LRRK2 inhibitor[1].

The synthesis of LRRK2-IN-1 is based on a benzodiazepine scaffold. While detailed, step-by-step protocols are proprietary, the general synthetic scheme involves the reaction of a substituted aminobenzophenone with an amino acid derivative to form the benzodiazepine core, followed by further modifications to introduce the pyrimidyl moiety, which is crucial for its binding to the LRRK2 ATP pocket. For radiolabeling, such as in the case of [3H]LRRK2-IN-1, a tritium/hydrogen (T/H) exchange reaction is performed using an organoiridium catalyst, followed by purification via reversed-phase HPLC[2].

Mechanism of Action

LRRK2-IN-1 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the LRRK2 kinase domain and prevents the transfer of phosphate from ATP to its substrates[1]. This inhibition has been demonstrated to be effective against both wild-type LRRK2 and the pathogenic G2019S mutant, which exhibits enhanced kinase activity[1][3]. The binding of LRRK2-IN-1 to the kinase domain stabilizes it in an active-like conformation[4]. A key feature for validating the on-target effect of LRRK2-IN-1 is the use of the LRRK2[A2016T] mutant, which is significantly less sensitive to the inhibitor[1][3]. Inhibition of LRRK2 by LRRK2-IN-1 in cellular systems leads to the dephosphorylation of LRRK2 at serine residues 910 and 935, which serves as a reliable biomarker of target engagement[1][3].

Data Presentation

The following tables summarize the quantitative data for LRRK2-IN-1.

Table 1: In Vitro Potency of LRRK2-IN-1 Against LRRK2 Variants

| LRRK2 Variant | IC50 (nM) | Assay Conditions | Reference |

| LRRK2 (Wild-Type) | 13 | 0.1 mM ATP | [1] |

| LRRK2 (G2019S) | 6 | 0.1 mM ATP | [1] |

| LRRK2 (A2016T) | 2450 | 0.1 mM ATP | [3] |

| LRRK2 (A2016T+G2019S) | 3080 | 0.1 mM ATP | [3] |

Table 2: Binding Affinity of LRRK2-IN-1

| Tissue | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| Rat Kidney | 26 ± 3 | 6.4 ± 0.04 | [2] |

| Rat Brain Striatum | 43 ± 8 | 2.5 ± 0.03 | [2] |

| Human Brain Striatum | 48 ± 2 | 0.73 ± 0.01 | [2] |

Table 3: Kinase Selectivity Profile of LRRK2-IN-1

| Kinase | IC50 (nM) | Reference |

| DCLK2 | 45 | [1][5] |

| MAPK7 (ERK5) | 160 (EC50) | [1][5] |

| AURKB | > 1000 | [1][5] |

| CHEK2 | > 1000 | [1][5] |

| MKNK2 | > 1000 | [1][5] |

| MYLK | > 1000 | [1][5] |

| NUAK1 | > 1000 | [1][5] |

| PLK1 | > 1000 | [1][5] |

LRRK2-IN-1 was found to be highly selective, inhibiting only 12 kinases out of a panel of 442 at a concentration of 10 µM with a score of less than 10% of the DMSO control[1].

Table 4: Pharmacokinetic Properties of LRRK2-IN-1 in Mice

| Parameter | Value | Route of Administration | Reference |

| Half-life (T1/2) | 4.5 hours | Intraperitoneal | [1] |

| AUC | 14758 hr*ng/mL | Intraperitoneal | [1] |

| Bioavailability (%F) | 49.3% | Intraperitoneal | [1] |

Note: Despite favorable pharmacokinetics, LRRK2-IN-1 has shown poor blood-brain barrier penetration[6].

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

Objective: To determine the IC50 value of LRRK2-IN-1 against LRRK2.

Materials:

-

Recombinant GST-tagged LRRK2 (wild-type or mutant)

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mM EGTA, 0.1 mM sodium orthovanadate)

-

LRRK2-IN-1 stock solution in DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the LRRK2 enzyme and MBP in the kinase assay buffer.

-

Add serially diluted LRRK2-IN-1 or DMSO (vehicle control) to the reaction mixture.

-

Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration of 0.1 mM).

-

Incubate the reaction for 20 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the P81 papers using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular LRRK2 Dephosphorylation Assay

Objective: To assess the cellular potency of LRRK2-IN-1 by measuring the dephosphorylation of LRRK2 at Ser910/Ser935.

Materials:

-

HEK293 cells stably expressing LRRK2 (wild-type or G2019S)

-

Cell culture medium

-

LRRK2-IN-1 stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2

-

Secondary antibodies (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Plate HEK293 cells expressing LRRK2 in multi-well plates.

-

Treat the cells with increasing concentrations of LRRK2-IN-1 or DMSO for 1-2 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.

-

Determine the concentration of LRRK2-IN-1 that causes a 50% reduction in LRRK2 phosphorylation.

Mandatory Visualizations

Caption: LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-1.

Caption: Experimental Workflow for LRRK2-IN-1 Evaluation.

Caption: Logical Flow of LRRK2-IN-1 Development.

References

- 1. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]

LRRK2-IN-16 (IKK-16): An In-Depth Technical Guide to a Dual Leucine-Rich Repeat Kinase 2 (LRRK2) and IκB Kinase (IKK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of LRRK2-IN-16, also known as IKK-16, a potent inhibitor of LRRK2. This document details the inhibitor's mechanism of action, presents its biochemical and cellular activity through structured data, outlines detailed experimental protocols for its characterization, and visualizes the complex signaling pathways and experimental workflows involved.

Introduction to LRRK2

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that possesses both serine/threonine kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[1] The G2019S mutation, located in the kinase domain, is particularly prevalent and leads to a hyperactive kinase, suggesting that inhibition of LRRK2 kinase activity is a promising therapeutic strategy.[1][2]

LRRK2 is involved in a multitude of cellular processes, including vesicular trafficking, autophagy, and the regulation of cytoskeletal dynamics.[1][2] Its complex signaling network involves interactions with various proteins and modulation of several downstream pathways. Understanding the intricacies of LRRK2 signaling is paramount for the development of effective and specific inhibitors.

LRRK2-IN-16 (IKK-16): Mechanism of Action and Quantitative Data

LRRK2-IN-16, also known as IKK-16, is a small molecule inhibitor that has demonstrated potent activity against LRRK2. It also exhibits inhibitory activity against IκB kinases (IKKs), making it a dual inhibitor.[3][4]

Mechanism of Action

LRRK2-IN-16 functions as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the transfer of phosphate from ATP to its substrates. This inhibition leads to a reduction in the phosphorylation of LRRK2 itself at key regulatory sites, such as Ser935, and of its downstream substrates.[3][4]

Data Presentation

The following tables summarize the quantitative data for LRRK2-IN-16 (IKK-16) based on available in vitro and cellular assays.

Table 1: Biochemical Activity of LRRK2-IN-16 (IKK-16) [3][4]

| Target | Assay Type | IC50 (nM) |

| LRRK2 | In vitro kinase assay | 50 |

| IKK-1 (IKKα) | Cell-free assay | 200 |

| IKK-2 (IKKβ) | Cell-free assay | 40 |

| IKK complex | Cell-free assay | 70 |

Table 2: Cellular Activity of LRRK2-IN-16 (IKK-16) [3][4]

| Cellular Target/Process | Cell Line | Readout | Effect |

| LRRK2 Phosphorylation | Not specified | Inhibition of LRRK2 Ser935 phosphorylation | Potent inhibition observed |

Note: A comprehensive kinase selectivity profile for LRRK2-IN-16 (IKK-16) against a broad panel of kinases is not extensively documented in publicly available literature. The available data indicates its potent activity against both LRRK2 and the IKK family.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of LRRK2 inhibitors like LRRK2-IN-16 (IKK-16).

In Vitro LRRK2 Kinase Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant LRRK2 enzyme (Wild-type or G2019S mutant)

-

LRRKtide peptide substrate

-

ATP

-

LRRK2-IN-16 (IKK-16)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of LRRK2-IN-16 (IKK-16) in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of diluted LRRK2 enzyme in Kinase Buffer.

-

Add 2 µL of a mixture of LRRKtide substrate and ATP in Kinase Buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Target Engagement Assay (Western Blotting)

This assay assesses the ability of the inhibitor to block LRRK2 phosphorylation in a cellular context.

Materials:

-

Human cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293T)

-

LRRK2-IN-16 (IKK-16)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blotting apparatus

-

PVDF membrane

-

Primary antibodies: anti-pLRRK2 (Ser935), anti-total LRRK2, anti-pRab10 (Thr73), anti-total Rab10, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of LRRK2-IN-16 (IKK-16) or DMSO for a specified duration (e.g., 1-2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations and prepare lysates for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels and the loading control. Determine the cellular IC50 value from a dose-response curve.

Mandatory Visualizations

LRRK2 Signaling Pathway

Caption: LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-16 (IKK-16).

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for In Vitro LRRK2 Kinase Inhibition Assay.

Experimental Workflow for Cellular Target Engagement Assay

Caption: Workflow for Cellular LRRK2 Target Engagement Assay.

Conclusion

LRRK2-IN-16 (IKK-16) is a valuable chemical probe for studying the roles of LRRK2 and IKK in cellular signaling and disease. Its ability to potently inhibit LRRK2 kinase activity makes it a relevant tool for Parkinson's disease research. The provided data, protocols, and visualizations serve as a comprehensive resource for scientists and researchers aiming to investigate LRRK2 function and modulation. Further characterization of its kinome-wide selectivity will be crucial for its development as a highly specific therapeutic agent.

References

Technical Guide on the Role of LRRK2 Inhibitors in Parkinson's Disease Research: A Focus on IKK-16

Disclaimer: The compound "LRRK2-IN-16" is not found in the reviewed scientific literature. This guide will focus on IKK-16 (IKK Inhibitor VII) , a compound identified in a screen of 1120 physiologically active compounds as one of 16 potential hits that inhibit Leucine-rich repeat kinase 2 (LRRK2).[1] Given its numerical designation and confirmed activity against LRRK2, it is a relevant analogue for this technical overview.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has emerged as a key therapeutic target in Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene are the most common cause of both familial and sporadic forms of PD.[1][3] Many of these pathogenic mutations, most notably G2019S, result in a hyperactive kinase state, which is linked to neurotoxicity and the pathological hallmarks of the disease.[4][5] This has spurred the development of small molecule inhibitors aimed at reducing LRRK2's kinase activity.[3] These inhibitors are invaluable tools for elucidating the complex cell biology of LRRK2 and represent a promising therapeutic strategy for disease modification in PD.[5]

This guide provides an in-depth technical overview of IKK-16, a known LRRK2 inhibitor, for researchers, scientists, and drug development professionals. It covers its biochemical activity, relevant experimental protocols, and its place within the broader context of LRRK2 signaling pathways in Parkinson's disease research.

Data Presentation: Quantitative Profile of IKK-16

IKK-16 was identified as an inhibitor of LRRK2 in a biochemical experiment.[1] While it demonstrates activity against LRRK2, it is important to note that it also inhibits other kinases, particularly those in the IκB kinase (IKK) family, indicating a degree of polypharmacology.[6][7][8]

Table 1: Biochemical Potency (IC50) of IKK-16 Against LRRK2 and Other Kinases

| Target Kinase | IC50 (nM) | Reference |

| LRRK2 | 50 | [2][6][7][8] |

| IKK2 | 40 | [2][6][7][8] |

| IKK complex | 70 | [2][6][7] |

| IKK1 | 200 | [2][6][7] |

| PKD1 | 153.9 | [2][6] |

| PKD2 | 115 | [2][6] |

| PKD3 | 99.7 | [2][6] |

Experimental Protocols

The following protocols are representative methodologies for characterizing LRRK2 inhibitors like IKK-16.

In Vitro LRRK2 Kinase Activity Assay (Radiometric)

This protocol describes a method to measure the direct inhibition of purified LRRK2 enzyme activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against LRRK2 kinase.

Materials:

-

Recombinant human LRRK2 (wild-type or mutant)

-

Myelin Basic Protein (MBP) as a generic substrate

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Cold ATP stock solution

-

Test compound (e.g., IKK-16) dissolved in DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Preparation: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:

-

Recombinant LRRK2 (final concentration ~10-20 nM)

-

MBP substrate (final concentration ~0.2 mg/mL)

-

Varying concentrations of the test compound (IKK-16) or DMSO as a vehicle control.

-

Kinase Assay Buffer to volume.

-

-

Pre-incubation: Incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the kinase reaction by adding a mix of [γ-³²P]ATP and cold ATP (final concentration ~100 µM).

-

Incubation: Incubate the reaction for 30-60 minutes at 30°C. Ensure the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by spotting 20 µL of the mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block LRRK2 activity within a cellular context by measuring the phosphorylation of a key biomarker site, Serine 935 (pS935).

Objective: To determine the cellular potency of a test compound by measuring the inhibition of LRRK2 pS935 in treated cells.

Materials:

-

Cell line expressing LRRK2 (e.g., HEK293, SH-SY5Y, or primary neurons)

-

Cell culture medium and reagents

-

Test compound (e.g., IKK-16) dissolved in DMSO

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blot equipment

-

Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of IKK-16 (or other inhibitors) for 1-2 hours. Include a DMSO vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the pS935 signal to the total LRRK2 signal for each sample. Plot the normalized phosphorylation levels against the inhibitor concentration to calculate the cellular IC50.

Mandatory Visualizations

LRRK2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of LRRK2 in phosphorylating Rab GTPases, a key event in its pathological activity, and the intervention point for kinase inhibitors.

Caption: LRRK2 signaling pathway and the inhibitory action of IKK-16.

Experimental Workflow for LRRK2 Inhibitor Validation

This diagram outlines a typical workflow for identifying and validating a novel LRRK2 inhibitor.

Caption: Workflow for the discovery and validation of LRRK2 inhibitors.

Logical Relationship of LRRK2 in Parkinson's Disease Pathogenesis

This diagram illustrates the logical framework from genetic mutation to cellular dysfunction and therapeutic intervention.

Caption: Logic of LRRK2-driven pathology and therapeutic intervention.

References

- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LRRK2 in Parkinson disease: challenges of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LRRK2 kinase inhibition reverses G2019S mutation-dependent effects on tau pathology progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

LRRK2-IN-16 and Neuroinflammation Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a spectrum of neurodegenerative diseases. Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key modulator of inflammatory responses within the central nervous system, primarily through its kinase activity in microglia, the brain's resident immune cells.[1] The aberrant kinase activity of LRRK2, particularly associated with pathogenic mutations like G2019S, is linked to an exaggerated neuroinflammatory response, contributing to neuronal damage.[2][3] Consequently, the inhibition of LRRK2 kinase activity presents a promising therapeutic avenue for mitigating neuroinflammation and its detrimental consequences. This guide provides a comprehensive technical overview of the role of LRRK2 in neuroinflammation and the application of inhibitors, with a focus on the principles guiding the investigation of compounds like LRRK2-IN-16. While specific quantitative data for LRRK2-IN-16 is emerging, the methodologies and expected outcomes are based on extensive research with other potent LRRK2 inhibitors.

LRRK2's Role in Neuroinflammatory Signaling

LRRK2 is strategically positioned at the crossroads of several key inflammatory signaling pathways. Its kinase activity has been shown to influence downstream signaling cascades that are crucial for the production of pro-inflammatory cytokines and the overall activation state of microglia. Two of the most well-documented pathways are the Toll-like receptor (TLR)/NF-κB pathway and the NLRP3 inflammasome pathway.

TLR/NF-κB Signaling Pathway

Toll-like receptors are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] Upon activation, TLRs, particularly TLR4 which recognizes lipopolysaccharide (LPS), initiate a signaling cascade that culminates in the activation of the transcription factor NF-κB.[4][5] NF-κB then translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[5] Studies have demonstrated that LRRK2 kinase activity can potentiate TLR-mediated inflammatory responses.[5][6] Inhibition or knockdown of LRRK2 has been shown to attenuate LPS-induced production of these inflammatory mediators by reducing NF-κB transcriptional activity.[5]

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[7] Its activation is a two-step process: a "priming" signal, often from TLR activation, which upregulates the expression of NLRP3 and pro-IL-1β, and an "activation" signal from a variety of stimuli, leading to the assembly of the inflammasome complex.[8] Emerging evidence suggests a role for LRRK2 in the regulation of the NLRP3 inflammasome.[9] LRRK2 may influence both the priming and activation steps, and its inhibition has been shown to reduce the release of IL-1β.[9]

Quantitative Data on LRRK2 Inhibition and Neuroinflammation

The following tables summarize quantitative data from studies using various LRRK2 inhibitors in models of neuroinflammation. These data provide a framework for the expected efficacy of novel inhibitors like LRRK2-IN-16.

Table 1: Effect of LRRK2 Inhibition on Cytokine Release in vitro

| Cell Type | Stimulus | LRRK2 Inhibitor | Concentration | Cytokine | % Reduction (vs. Stimulated Control) | Reference |

| Murine Microglia | LPS | LRRK2 knockdown | - | TNF-α | Significant reduction | [5] |

| Murine Microglia | LPS | LRRK2 knockdown | - | IL-1β | Significant reduction | [5] |

| Murine Microglia | LPS | LRRK2 knockdown | - | IL-6 | Significant reduction | [5] |

| Human Monocytes | LPS | MLi2 | 0.1 µM | Multiple Cytokines | No significant effect | [3] |

| Human Monocytes | LPS | PF-06447475 | 0.5 µM | Multiple Cytokines | No significant effect | [3] |

Table 2: Effect of LRRK2 Inhibition on Inflammatory Markers in vivo

| Animal Model | Treatment | LRRK2 Inhibitor | Outcome Measure | Effect | Reference |

| Mice | Aβ1-42 fibrils | MLi2 | pre-IL-1β levels | Attenuated increase | [10] |

| Mice | Aβ1-42 fibrils | PF-06447475 | pre-IL-1β levels | Attenuated increase | [10] |

| LRRK2 G2019S Transgenic Rat | rAAV-αSYN | LRRK2 inhibitor | Microglial activation | Abolished increase | [2] |

| LRRK2 KO Mice | LPS | - | iNOS positive cells | Reduced number | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of LRRK2 inhibitors in the context of neuroinflammation. The following are synthesized protocols for key in vitro and in vivo experiments.

In Vitro Microglial Activation Assay

This protocol describes the induction of an inflammatory response in microglia and its modulation by a LRRK2 inhibitor.

1. Cell Culture:

-

Primary Microglia: Isolate primary microglia from the cerebral cortices of neonatal mouse pups. Culture in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and L-glutamine.

-

BV-2 Cells (Alternative): Culture the murine microglial cell line BV-2 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment:

-

Plate cells at a suitable density (e.g., 2.5 x 10^5 cells/well in a 24-well plate) and allow them to adhere overnight.

-

Pre-treat the cells with LRRK2-IN-16 at a range of concentrations (determined by initial dose-response studies, e.g., 10 nM to 3 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for a desired time point (e.g., 6 hours for TNF-α, 24 hours for nitric oxide).

3. Endpoint Analysis:

-

Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant. Mix equal volumes of supernatant with Griess reagent and measure the absorbance at 540 nm.

-

Cytokine Measurement (ELISA): Collect the cell culture supernatant. Measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blotting: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against proteins of interest (e.g., p-p65, iNOS, LRRK2) and a loading control (e.g., β-actin).

In Vivo LPS-Induced Neuroinflammation Model

This protocol outlines the induction of systemic inflammation leading to neuroinflammation in mice and the evaluation of a LRRK2 inhibitor's effects.

1. Animals:

-

Use adult male C57BL/6 mice (8-10 weeks old).

-

House animals under a 12-hour light/dark cycle with ad libitum access to food and water. Acclimatize for at least one week before the experiment.

2. Treatment:

-

Administer LRRK2-IN-16 or vehicle via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose. The dosing regimen will depend on the pharmacokinetic properties of the compound.

-

After a specified pre-treatment period (e.g., 1 hour), administer LPS (e.g., 1 mg/kg) via intraperitoneal injection to induce systemic inflammation.

3. Tissue Collection and Analysis:

-

At a defined time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice and collect brain tissue (e.g., cortex, hippocampus, striatum) and blood.

-

Cytokine Measurement in Brain Tissue: Homogenize brain tissue in lysis buffer. Centrifuge and collect the supernatant. Measure cytokine levels (TNF-α, IL-1β, IL-6) using ELISA kits.

-

Immunohistochemistry: Perfuse mice with saline followed by 4% paraformaldehyde. Collect brains, cryoprotect, and section. Perform immunostaining for markers of microglial activation (e.g., Iba1, CD68) and astrogliosis (GFAP).

-

Western Blotting: Homogenize fresh-frozen brain tissue to analyze protein levels of inflammatory markers and LRRK2 pathway components.

Conclusion

The inhibition of LRRK2 kinase activity represents a compelling strategy for the therapeutic intervention of neuroinflammatory processes implicated in neurodegenerative diseases. While direct experimental data on LRRK2-IN-16 is still forthcoming in the public domain, the established role of LRRK2 in modulating key inflammatory pathways, such as TLR/NF-κB and the NLRP3 inflammasome, provides a solid foundation for its investigation. The experimental protocols and expected quantitative outcomes detailed in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively evaluate the potential of LRRK2-IN-16 and other novel LRRK2 inhibitors as anti-neuroinflammatory agents. Through rigorous preclinical assessment using these methodologies, the therapeutic promise of targeting LRRK2 can be thoroughly elucidated.

References

- 1. Soluble Immune Factor Profiles in Blood and CSF Associated with LRRK2 Mutations and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Multiple-Hit Hypothesis in Parkinson’s Disease: LRRK2 and Inflammation [frontiersin.org]

- 3. Effect of LRRK2 protein and activity on stimulated cytokines in human monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knockdown of LRRK2 inhibits the progression of lung cancer by regulating TLR4/NF-κB pathways and NLRP3 inflammasome [jstage.jst.go.jp]

- 5. LRRK2 and neuroinflammation: partners in crime in Parkinson’s disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LRRK2 Inhibition Attenuates Microglial Inflammatory Responses | Journal of Neuroscience [jneurosci.org]

- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. Knockdown of LRRK2 inhibits the progression of lung cancer by regulating TLR4/NF-κB pathways and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer’s and Parkinson’s Disease-Related Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

LRRK2-IN-16: A Technical Guide for Investigating Autoimmune Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical regulator of innate and adaptive immunity, with genetic links to several autoimmune and inflammatory diseases, including Crohn's disease, inflammatory bowel disease (IBD), and rheumatoid arthritis.[1] Its role in modulating key inflammatory signaling pathways, such as NF-κB, MAPK, and autophagy, positions it as a compelling therapeutic target. This technical guide provides an in-depth overview of the use of LRRK2 inhibitors, with a focus on the conceptual application of a tool compound like LRRK2-IN-16, for the study of autoimmune disorders. Due to the limited specific public data on LRRK2-IN-16, this guide leverages data and protocols from studies on other well-characterized LRRK2 inhibitors to provide a comprehensive framework for researchers. This document outlines the mechanism of action of LRRK2 in the immune system, presents quantitative data from preclinical autoimmune models, details relevant experimental protocols, and provides visual representations of the key signaling pathways involved.

Introduction: LRRK2 in Autoimmune Pathophysiology

LRRK2 is a large, multidomain protein with both kinase and GTPase activity.[1] It is highly expressed in immune cells, including monocytes, macrophages, microglia, B cells, and T cells.[1][2] LRRK2 expression is upregulated in response to pro-inflammatory stimuli, such as interferon-γ (IFN-γ) and lipopolysaccharide (LPS), suggesting its active role in the immune response.[1]

Mutations in the LRRK2 gene, particularly gain-of-function mutations that increase its kinase activity (e.g., G2019S), are associated with an increased risk of developing not only Parkinson's disease but also inflammatory conditions.[1][3] This genetic evidence strongly implicates LRRK2's kinase activity in the pathogenesis of these diseases. The kinase domain of LRRK2 is a druggable target, and the development of potent and selective LRRK2 kinase inhibitors has provided valuable tools to probe its function and assess its therapeutic potential.[4][5]

LRRK2 inhibitors are being investigated for their ability to dampen excessive inflammatory responses. By inhibiting the kinase activity of LRRK2, these compounds can modulate downstream signaling pathways that are crucial for immune cell activation, cytokine production, and antigen presentation.[1] This guide will explore the practical aspects of using a LRRK2 inhibitor, exemplified by the conceptual LRRK2-IN-16, to investigate these processes in the context of autoimmune disorders.

LRRK2 Signaling Pathways in Immunity

LRRK2 is a central node in several signaling pathways that are fundamental to the immune response. Understanding these pathways is crucial for interpreting the effects of LRRK2 inhibitors.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. LRRK2 has been shown to positively regulate NF-κB activation.[2] LRRK2 can influence the NF-κB pathway through various mechanisms, including its interaction with components of the NF-κB signaling cascade, thereby promoting the transcription of inflammatory genes. Inhibition of LRRK2 kinase activity is expected to attenuate NF-κB-mediated inflammation.[6]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades that regulate a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. LRRK2 can act as a scaffold protein within MAPK pathways, influencing the activity of downstream kinases and transcription factors.[7] By modulating MAPK signaling, LRRK2 can impact the production of inflammatory mediators.

Autophagy Pathway

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. It plays a dual role in immunity, contributing to both pathogen clearance and the regulation of inflammation. Dysregulated autophagy is implicated in several autoimmune diseases. LRRK2 has been shown to influence multiple stages of the autophagy process, from the formation of the autophagosome to its fusion with the lysosome. The precise role of LRRK2 in autophagy is complex and may be cell-type dependent, with reports suggesting both positive and negative regulation.[8]

Quantitative Data on LRRK2 Inhibition in Autoimmune Models

The following tables summarize representative quantitative data from preclinical studies using LRRK2 kinase inhibitors in models of autoimmune and inflammatory diseases. This data provides a basis for the expected outcomes when using a tool compound like LRRK2-IN-16.

Table 1: In Vitro Effects of LRRK2 Inhibitors on Immune Cells

| Cell Type | Stimulus | LRRK2 Inhibitor | Concentration | Effect | Reference |

| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS | Unspecified | Not specified | Ameliorated increased colitis severity in a mouse model. | [1] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | TLR agonists | Unspecified | Not specified | Did not have a major effect on TLR-stimulated cytokine levels. | [8][9] |

| Primary Microglia | LPS | Unspecified | Not specified | Decreased production of TNF and IL-1β. | [1] |

| Human Immune Cells | - | Multiple | Not specified | Decreased CD14, CD16, and MHC-II expression. | [1] |

Table 2: In Vivo Efficacy of LRRK2 Inhibitors in Autoimmune Disease Models

| Disease Model | Animal Model | LRRK2 Inhibitor | Dosing Regimen | Outcome | Reference |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse | Unspecified | Not specified | Ameliorated increased colitis severity. | [1][3] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Benzothiazole-based inhibitor | 10 mg/kg daily, intraperitoneally | Reduced clinical burden and decreased damaged area in the spinal cord. | [10] |

| α-synuclein-induced Neurodegeneration | Rat | PF-06447475 | 3 and 30 mg/kg, p.o. b.i.d. for 14 days | Reduced α-synuclein aggregation and dopaminergic neuron loss. | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of LRRK2 inhibitors in the context of autoimmune disorders. These protocols are generalized and should be optimized for specific experimental conditions.

In Vitro LRRK2 Kinase Inhibition Assay

This biochemical assay is used to determine the direct inhibitory effect of a compound on LRRK2 kinase activity.

Workflow Diagram:

Materials:

-

Recombinant LRRK2 enzyme

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[13]

-

LRRKtide substrate[13]

-

ATP

-

LRRK2-IN-16 (or other inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of LRRK2-IN-16 in DMSO.

-

In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).

-

Add 2 µl of LRRK2 enzyme diluted in Kinase Buffer.

-

Initiate the kinase reaction by adding 2 µl of a mixture of LRRKtide substrate and ATP in Kinase Buffer.

-

Incubate the plate at room temperature for 120 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Generate a luminescent signal by adding 10 µl of Kinase Detection Reagent and incubating for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Assay for LRRK2 Inhibition (Western Blot)

This cell-based assay measures the inhibition of LRRK2 kinase activity within a cellular context by assessing the phosphorylation of LRRK2 itself (autophosphorylation at Ser935) or its substrates (e.g., Rab10 at Thr73).

Workflow Diagram:

Materials:

-

Immune cells of interest (e.g., PBMCs, macrophages)

-

Cell culture medium and supplements

-

LRRK2-IN-16 (or other inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pLRRK2 (S935), anti-pRab10 (T73), anti-total LRRK2, anti-total Rab10, anti-loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Imaging system

Procedure:

-

Plate immune cells and allow them to adhere or stabilize in culture.

-

Treat cells with a range of concentrations of LRRK2-IN-16 for a specified time (e.g., 1-24 hours).

-

Lyse the cells and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels and the loading control.

In Vivo Model of Inflammatory Bowel Disease (DSS-Induced Colitis)

This protocol describes a common method for inducing colitis in mice to study the in vivo efficacy of LRRK2 inhibitors.

Workflow Diagram:

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

Dextran sulfate sodium (DSS)

-

LRRK2-IN-16 (or other inhibitor)

-

Vehicle for inhibitor administration

-

Equipment for oral gavage or intraperitoneal injection

-

Materials for tissue collection and processing (formalin, cryopreservation media)

-

Reagents for histological and biochemical analysis

Procedure:

-

Acclimatize mice to the facility for at least one week.

-

Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.

-

Administer LRRK2-IN-16 or vehicle control daily via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Monitor the mice daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

-

At the end of the study, sacrifice the mice and collect the colon.

-

Measure the colon length as an indicator of inflammation.

-

Process colon tissue for histological analysis (e.g., H&E staining to assess inflammation and tissue damage) and biochemical analysis.

-

Perform a myeloperoxidase (MPO) assay on colon tissue to quantify neutrophil infiltration.

-

Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates using ELISA or qPCR.

-

Analyze the data to determine the effect of the LRRK2 inhibitor on colitis severity.

Conclusion

LRRK2 stands as a promising therapeutic target for a range of autoimmune and inflammatory disorders. The use of selective kinase inhibitors, such as the conceptual LRRK2-IN-16, provides a powerful approach to dissect the role of LRRK2 in immune regulation and to evaluate its potential for clinical translation. This technical guide offers a foundational resource for researchers embarking on the study of LRRK2 in the context of autoimmunity. By leveraging the provided data, protocols, and pathway diagrams, scientists can design and execute robust experiments to further elucidate the complex role of LRRK2 in health and disease, and to accelerate the development of novel therapies for patients suffering from these debilitating conditions.

References

- 1. LRRK2 regulation of immune-pathways and inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ETD | LRRK2 Function in Immune Cells and Contribution to Parkinson’s Disease | ID: m039k489b | Emory Theses and Dissertations [etd.library.emory.edu]

- 3. Mutant LRRK2 exacerbates immune response and neurodegeneration in a chronic model of experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LRRK2 Kinase Inhibitors as Possible Therapy for Parkinson’s Disease and Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Effect of LRRK2 protein and activity on stimulated cytokines in human monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of LRRK2 protein and activity on stimulated cytokines in human monocytes and macrophages | Parkinson's Disease [michaeljfox.org]

- 10. Efficacy of a benzothiazole‐based LRRK2 inhibitor in oligodendrocyte precursor cells and in a murine model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alzforum.org [alzforum.org]

- 12. researchgate.net [researchgate.net]

- 13. promega.com [promega.com]

LRRK2-IN-1: A Technical Guide to a Potent and Selective Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LRRK2-IN-1, a first-generation potent and selective small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Given that mutations increasing LRRK2 kinase activity are a significant genetic cause of Parkinson's disease, LRRK2-IN-1 serves as a critical tool for investigating the kinase's role in cellular pathways and disease pathogenesis. This document details the inhibitor's biochemical and cellular properties, its selectivity profile, and comprehensive protocols for key experimental applications.

Core Properties of LRRK2-IN-1

LRRK2-IN-1 is an ATP-competitive inhibitor that demonstrates high potency against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant, which exhibits enhanced kinase activity.[1] Its discovery provided researchers with a valuable pharmacological tool to probe LRRK2 function.

Biochemical Activity

The inhibitory activity of LRRK2-IN-1 has been quantified through in vitro kinase assays, typically employing a peptide substrate (such as LRRKtide or Nictide) and radio-labeled ATP.[2] The half-maximal inhibitory concentration (IC50) values highlight its potency. Notably, the A2016T mutation in the LRRK2 kinase domain confers significant resistance to LRRK2-IN-1, a feature that can be exploited in control experiments to confirm on-target effects.[1]

| LRRK2 Variant | Biochemical IC50 (nM) | Assay Conditions | Notes |

| Wild-Type (WT) | 13 | 100 µM ATP, 20 µM Nictide | Baseline potency against the native enzyme.[2] |

| G2019S Mutant | 6 | 100 µM ATP, 20 µM Nictide | Approximately 2-fold more potent against the hyperactive mutant.[2] |

| A2016T Mutant | 2450 | 100 µM ATP, 20 µM Nictide | The A2016T "gatekeeper" mutation confers ~400-fold resistance.[1] |

| G2019S + A2016T | 3080 | 100 µM ATP, 20 µM Nictide | The double mutant remains highly resistant to inhibition.[1] |

Cellular Activity and Biomarkers

In cellular systems, LRRK2-IN-1 effectively engages LRRK2, leading to the inhibition of downstream signaling. This is commonly measured by a decrease in the phosphorylation of LRRK2 substrates, such as Rab10, or by observing the dephosphorylation of LRRK2 itself at key regulatory sites.

-

pRab10 Inhibition: LRRK2 directly phosphorylates Rab10 at Threonine 73 (pT73). Inhibition of LRRK2 by LRRK2-IN-1 leads to a dose-dependent decrease in pRab10 levels, which serves as a robust biomarker of LRRK2 kinase activity in cells.[3]

-

Dephosphorylation of Ser910/Ser935: LRRK2 kinase inhibition triggers a cellular feedback mechanism, resulting in the rapid dephosphorylation of LRRK2 at serines 910 and 935.[4] This event disrupts the binding of 14-3-3 proteins and is a widely used pharmacodynamic marker for LRRK2 inhibitor engagement in cells and in vivo.[5][6] LRRK2-IN-1 induces this dephosphorylation at nanomolar concentrations.[7]

| Cellular Readout | Cell Line | Effective Concentration | Notes |

| pSer935 Dephosphorylation (IC50) | U-2 OS (G2019S-LRRK2) | 30 nM | Measured via a high-throughput TR-FRET assay.[7] |

| pSer935 Dephosphorylation (IC50) | U-2 OS (WT-LRRK2) | 80 nM | Measured via a high-throughput TR-FRET assay.[7] |

| LRRK2 Relocalization | HEK293 (GFP-G2019S) | 1 µM (for 2h) | Inhibition causes LRRK2 to relocalize into cytoplasmic fibrillar-like structures.[2] |

Kinase Selectivity Profile

A critical attribute of a chemical probe is its selectivity. LRRK2-IN-1 has been profiled against a broad panel of kinases and demonstrates a high degree of selectivity, making it a reliable tool for studying LRRK2-specific functions.[1]

| Kinase Target | IC50 / EC50 (nM) | Assay Type |

| LRRK2 (G2019S) | 6 | Biochemical IC50 |

| LRRK2 (WT) | 13 | Biochemical IC50 |

| DCLK2 | 45 | Biochemical IC50 |

| MAPK7 (ERK5) | 160 | Cellular EC50 |

| AURKB | >1000 | Biochemical IC50 |

| CHEK2 | >1000 | Biochemical IC50 |

| MKNK2 | >1000 | Biochemical IC50 |

| MYLK | >1000 | Biochemical IC50 |

| NUAK1 | >1000 | Biochemical IC50 |

| PLK1 | >1000 | Biochemical IC50 |

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for understanding the application of LRRK2-IN-1.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing LRRK2-IN-1.

In Vitro Radiometric Kinase Assay (IC50 Determination)

This protocol describes a standard method to determine the biochemical potency of LRRK2-IN-1 against purified LRRK2 enzyme.

1. Reagents and Materials:

-

Kinase Buffer (10x): 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT.

-

Enzyme: Purified, active recombinant LRRK2 (e.g., GST-LRRK2 G2019S mutant).

-

Substrate: LRRKtide or Nictide peptide substrate (e.g., final concentration of 20 µM). Myelin Basic Protein (MBP) can also be used.[8]

-

Inhibitor: LRRK2-IN-1 serially diluted in DMSO.

-

ATP Mix: 100 µM "cold" ATP mixed with [γ-³²P]ATP (specific activity ~500 cpm/pmol).

-

Stop Solution: 75 mM phosphoric acid.

-

P81 Phosphocellulose Paper and scintillation counter.

2. Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of LRRK2-IN-1 in a 96-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Set up Kinase Reaction: In a reaction tube/well, combine:

-

Kinase Buffer (1x final concentration).

-

Diluted LRRK2 enzyme (e.g., 10 nM final concentration).[9]

-

1 µL of diluted LRRK2-IN-1 or DMSO.

-

Peptide substrate.

-

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for 10-15 minutes at 30°C.

-

Initiate Reaction: Start the kinase reaction by adding the ATP Mix.

-

Incubation: Incubate the reaction for 30-60 minutes at 30°C with gentle agitation.[5]

-

Stop Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immerse the paper in 75 mM phosphoric acid to stop the reaction.[1]

-

Washing: Wash the P81 papers extensively (3-4 times) with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Dry the papers (e.g., with acetone) and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each LRRK2-IN-1 concentration relative to the DMSO control. Plot the data and determine the IC50 value using non-linear regression (log(inhibitor) vs. response).

Cellular LRRK2 Dephosphorylation Assay (Western Blot)

This protocol assesses the cellular target engagement of LRRK2-IN-1 by measuring the dephosphorylation of LRRK2 at Ser935.

1. Reagents and Materials:

-

Cells: HEK293 cells stably or transiently expressing tagged LRRK2 (e.g., GFP-LRRK2).

-

Inhibitor: LRRK2-IN-1 dissolved in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Antibodies:

-

Primary: Rabbit anti-pSer935-LRRK2, Mouse anti-total LRRK2.

-

Secondary: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

-

Western Blot Reagents: SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), ECL substrate.

2. Procedure:

-

Cell Culture and Treatment: Plate HEK293 cells expressing LRRK2 and allow them to adhere. Treat the cells with a dose-response of LRRK2-IN-1 (e.g., 1 nM to 10 µM) or DMSO for 90 minutes.[4]

-

Cell Lysis: Place plates on ice, wash cells once with ice-cold PBS, and lyse them directly in the well with ice-cold lysis buffer.

-

Lysate Preparation: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20-30 minutes. Clarify the lysates by centrifuging at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibodies (e.g., anti-pSer935 and anti-total LRRK2) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for pSer935 and total LRRK2. Normalize the phospho-signal to the total LRRK2 signal for each sample.

-

Determine the concentration of LRRK2-IN-1 that causes a 50% reduction in Ser935 phosphorylation (EC50).

-

Conclusion

LRRK2-IN-1 remains a foundational tool compound for the study of LRRK2 biology. Its high potency and well-characterized selectivity profile allow for reliable interrogation of LRRK2 kinase-dependent pathways. The experimental protocols provided herein offer robust methods for assessing its biochemical and cellular activity, facilitating further research into the mechanisms of LRRK2 and the development of next-generation therapeutics for Parkinson's disease.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935, disruption of 14-3-3 binding and altered cytoplasmic localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Development of an enzyme-linked immunosorbent assay for detection of cellular and in vivo LRRK2 S935 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the LRRK2 Inhibitor LRRK2-IN-1

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on LRRK2-IN-1: A Core Reference for LRRK2 Inhibition Studies

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease, with mutations in the LRRK2 gene representing a significant cause of both familial and sporadic forms of the disease. Consequently, the development of potent and selective LRRK2 inhibitors is a primary focus of therapeutic research. This document provides a detailed technical overview of LRRK2-IN-1, a foundational small molecule inhibitor used extensively in the study of LRRK2 biology. Due to the limited public availability of detailed scientific data for "LRRK2-IN-16," this guide focuses on the well-characterized and structurally related compound LRRK2-IN-1 as a representative tool for LRRK2 research. This guide includes its chemical properties, mechanism of action, quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways to support ongoing research and development efforts.

LRRK2-IN-1: Chemical Identity and Properties

LRRK2-IN-1 is a potent and selective, ATP-competitive inhibitor of LRRK2 kinase activity. Its chemical details are pivotal for its application in experimental settings.

-

Compound Name: LRRK2-IN-1

-

Molecular Weight: 570.69 g/mol

-

IUPAC Name: 2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenyl)amino)-5,11-dimethyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][5][6]diazepin-6-one[2]

-

Chemical Structure:

(Image Source: PubChem CID 46843906)

Mechanism of Action and Biological Activity

LRRK2-IN-1 functions as a Type I kinase inhibitor, binding to the ATP pocket of the LRRK2 kinase domain. This competitive inhibition prevents the phosphorylation of LRRK2 substrates. A key cellular consequence of LRRK2-IN-1 treatment is the dephosphorylation of LRRK2 at autophosphorylation sites, such as Ser910 and Ser935. This dephosphorylation event disrupts the interaction between LRRK2 and 14-3-3 proteins, which is a critical aspect of its cellular regulation[1][3][7].

The primary downstream effect of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking[8][9][10]. By inhibiting LRRK2, LRRK2-IN-1 prevents the phosphorylation of these Rab proteins, thereby modulating cellular processes such as autophagy and lysosomal function[11][12].

Quantitative Data Presentation

The following tables summarize the in vitro and cellular potency of LRRK2-IN-1.

Table 1: In Vitro Biochemical Potency of LRRK2-IN-1

| Target Enzyme | Assay Type | IC₅₀ (nM) | K_d_ (nM) | Reference |

| LRRK2 (Wild-Type) | Kinase Assay | 13 | 20 | [1][13][14] |

| LRRK2 (G2019S Mutant) | Kinase Assay | 6 | 11 | [1][13][14] |

| DCLK2 | Kinase Assay | 45 | 16 | [1][13] |

| MAPK7 | Kinase Assay | 160 (EC₅₀) | 28 | [1][13] |

Table 2: Cellular Activity of LRRK2-IN-1

| Cell Line | LRRK2 Variant | Cellular Readout | IC₅₀ (µM) | Reference |

| HEK293 | Wild-Type | pLRRK2 (Ser935) | 0.17 | [3] |

| HEK293 | G2019S Mutant | pLRRK2 (Ser935) | 0.04 | [3] |

| SH-SY5Y | Endogenous | pLRRK2 | 1-3 | [13] |

| AsPC-1 | Endogenous | Tumor Growth | Not Applicable | [1] |

Table 3: In Vitro Binding Affinity of [³H]LRRK2-IN-1

| Tissue | K_d_ (nM) | B_max_ (pmol/mg protein) | IC₅₀ (nM) of unlabeled LRRK2-IN-1 | Reference |

| Rat Kidney | 26 ± 3 | 6.4 ± 0.04 | 40 ± 4 | [14] |

| Rat Brain Striatum | 43 ± 8 | 2.5 ± 0.03 | 65 ± 3 | [14] |

| Human Brain Striatum | 48 ± 2 | 0.73 ± 0.01 | 73 ± 6 | [14] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

This protocol outlines the determination of the IC₅₀ value of LRRK2-IN-1 against recombinant LRRK2 using a radiometric assay.

Materials:

-

Recombinant human LRRK2 (Wild-Type or G2019S mutant)

-

[γ-³²P]ATP

-

Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

-

LRRK2-IN-1 stock solution in DMSO

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing the LRRK2 enzyme and MBP in the kinase assay buffer.

-

Add varying concentrations of LRRK2-IN-1 (typically in a serial dilution) or DMSO as a vehicle control to the reaction mixture.

-

Pre-incubate the enzyme and inhibitor for 10-20 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction by adding 2X Laemmli sample buffer.

-

Separate the proteins via SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the radioactive signal corresponding to the phosphorylated MBP using a phosphorimager.

-

Calculate the percentage of inhibition for each concentration of LRRK2-IN-1 relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Cellular LRRK2 Dephosphorylation Assay (Western Blot)

This cell-based assay measures the ability of LRRK2-IN-1 to induce the dephosphorylation of LRRK2 at key serine residues.

Materials:

-

HEK293 cells stably expressing LRRK2 (Wild-Type or G2019S)

-

Cell culture reagents

-

LRRK2-IN-1 stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Plate the HEK293 cells and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of LRRK2-IN-1 or DMSO for 1-2 hours.

-

Wash the cells with ice-cold PBS and lyse them in the lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform Western blot analysis:

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against pSer935-LRRK2 and total LRRK2.

-

Incubate with an HRP-conjugated secondary antibody.

-

Visualize the bands using an ECL substrate.

-

-

Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.

-

Plot the normalized phosphorylation levels against the LRRK2-IN-1 concentration to determine the cellular IC₅₀.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to LRRK2 and its inhibition by LRRK2-IN-1.

Caption: LRRK2 signaling and inhibition by LRRK2-IN-1.

Caption: Workflow for an in vitro LRRK2 kinase inhibition assay.

This guide provides a foundational understanding of LRRK2-IN-1, a key tool compound in the study of LRRK2. The provided data and protocols are intended to facilitate further research into the roles of LRRK2 in health and disease and to aid in the development of novel therapeutics for Parkinson's disease and other LRRK2-associated disorders.